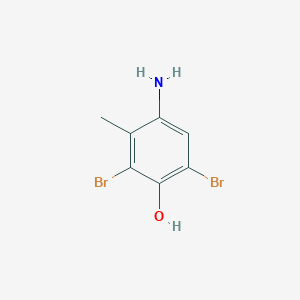
4-Amino-2,6-dibromo-3-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2,6-dibromo-3-methylphenol is an organic compound with the molecular formula C7H7Br2NO It is a derivative of phenol, where the phenolic hydrogen is substituted by an amino group, and two bromine atoms are attached to the benzene ring at the 2 and 6 positions, with a methyl group at the 3 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-dibromo-3-methylphenol typically involves the bromination of 3-methylphenol followed by nitration and reduction steps. One common method is as follows:
Bromination: 3-Methylphenol is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 2 and 6 positions.
Nitration: The dibrominated product is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 4 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
化学反应分析
Types of Reactions
4-Amino-2,6-dibromo-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the bromine atoms or to modify the amino group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder, zinc dust, or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dehalogenated or modified amino derivatives.
Substitution: Formation of substituted phenols with different functional groups.
科学研究应用
4-Amino-2,6-dibromo-3-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Amino-2,6-dibromo-3-methylphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects.
Pathways Involved: It may affect signaling pathways, metabolic processes, and gene expression, contributing to its observed biological activities.
相似化合物的比较
Similar Compounds
2,6-Dibromo-4-methylphenol: Similar structure but lacks the amino group.
4-Amino-3-methylphenol: Similar structure but lacks the bromine atoms.
4-Amino-2,6-dibromophenol: Similar structure but lacks the methyl group.
Uniqueness
4-Amino-2,6-dibromo-3-methylphenol is unique due to the presence of both amino and bromine substituents on the phenol ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
属性
CAS 编号 |
63226-17-5 |
|---|---|
分子式 |
C7H7Br2NO |
分子量 |
280.94 g/mol |
IUPAC 名称 |
4-amino-2,6-dibromo-3-methylphenol |
InChI |
InChI=1S/C7H7Br2NO/c1-3-5(10)2-4(8)7(11)6(3)9/h2,11H,10H2,1H3 |
InChI 键 |
VSHJVPONOWXYBI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1N)Br)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{3-Methyl-2-[(pyrrolidin-1-yl)methylidene]butylidene}propanedinitrile](/img/structure/B14499930.png)
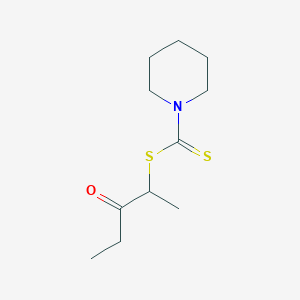
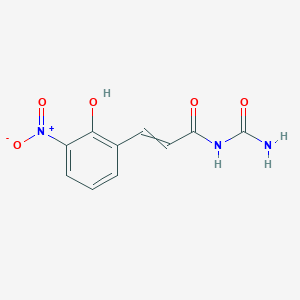
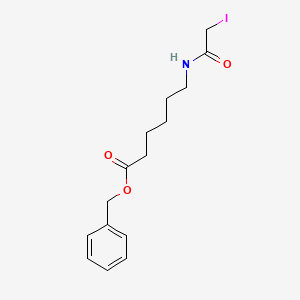
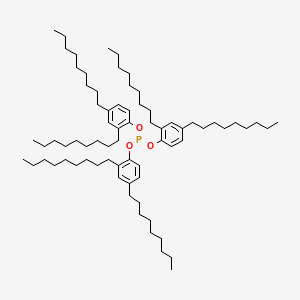
![(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B14499964.png)

![3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one](/img/structure/B14499973.png)
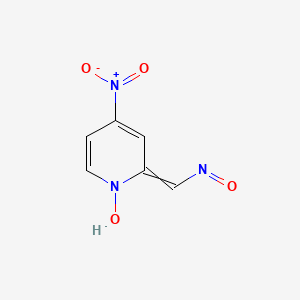
![2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one](/img/structure/B14499996.png)
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)
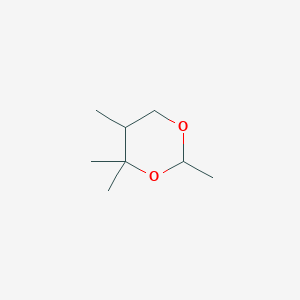
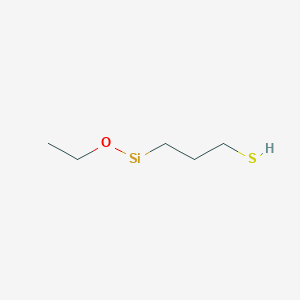
![5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one](/img/structure/B14500014.png)
